(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an azepane group and a chlorinated dimethoxyphenyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Azepane Group: This step involves the substitution of the piperidine ring with an azepane group, often through nucleophilic substitution reactions.
Attachment of the Chlorinated Dimethoxyphenyl Moiety: This is usually done via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a chlorinated dimethoxybenzyl chloride under acidic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Process Optimization: Continuous monitoring and optimization of reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(piperidin-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol: Similar structure but lacks the azepane group.
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-one: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
The presence of both the azepane group and the chlorinated dimethoxyphenyl moiety in (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol makes it unique. This combination of functional groups imparts distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O3/c1-25-19-12-16(21)11-15(20(19)26-2)13-22-10-7-17(18(24)14-22)23-8-5-3-4-6-9-23/h11-12,17-18,24H,3-10,13-14H2,1-2H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIWCAEGPOFKX-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CCC(C(C2)O)N3CCCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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